molecular formula C18H18N8O B6443717 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2549040-19-7

2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B6443717
CAS RN: 2549040-19-7
M. Wt: 362.4 g/mol
InChI Key: PMXBUXQCPZWGRH-UHFFFAOYSA-N
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Description

2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (MPP+) is a widely studied, naturally occurring compound that has been used in various scientific research applications. It is a widely studied compound due to its ability to act as an agonist, or activator, of the dopamine transporter protein, which is responsible for the uptake of the neurotransmitter dopamine. This compound has been used in various scientific research applications, such as in the study of Parkinson’s disease, drug addiction, and depression.

Scientific Research Applications

MPP+ has been used in various scientific research applications, such as in the study of Parkinson’s disease, drug addiction, and depression. It has been used as an agonist of the dopamine transporter protein, which is responsible for the uptake of the neurotransmitter dopamine. MPP+ has also been studied as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of dopamine. In addition, this compound has been used in studies of the effects of dopamine on the brain and its role in addiction and depression.

Mechanism of Action

MPP+ acts as an agonist of the dopamine transporter protein, which is responsible for the uptake of the neurotransmitter dopamine. This compound binds to the dopamine transporter protein and activates it, resulting in increased uptake of dopamine into the brain. In addition, MPP+ is an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPP+ are largely related to its ability to act as an agonist of the dopamine transporter protein. This compound has been found to increase dopamine uptake in the brain, which can lead to increased levels of dopamine in the brain. This can result in a variety of effects, including increased alertness and focus, improved mood, and increased motivation. In addition, MPP+ has been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of dopamine. This can lead to increased levels of dopamine in the brain, which can result in a variety of effects, including increased alertness and focus, improved mood, and increased motivation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MPP+ in laboratory experiments is its ability to act as an agonist of the dopamine transporter protein, which is responsible for the uptake of the neurotransmitter dopamine. This compound has been found to increase dopamine uptake in the brain, which can lead to increased levels of dopamine in the brain. This can result in a variety of effects, including increased alertness and focus, improved mood, and increased motivation. Additionally, MPP+ is a naturally occurring compound, making it easily accessible for laboratory experiments.
One of the major limitations of using MPP+ in laboratory experiments is its potential toxicity. This compound has been found to be toxic in high concentrations, and should be handled with caution. Additionally, MPP+ is an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of dopamine. This can lead to increased levels of dopamine in the brain, which can result in a variety of effects, including increased alertness and focus, improved mood, and increased motivation.

Future Directions

In the future, there are a number of possible directions for research involving MPP+. For example, further research could be conducted on the effects of MPP+ on the dopamine transporter protein and its role in the uptake of dopamine. Additionally, further research could be conducted on the effects of MPP+ on the enzyme monoamine oxidase and its role in the metabolism of dopamine. Additionally, further research could be conducted on the potential therapeutic applications of MPP+, such as its potential use in the treatment of Parkinson’s disease, drug addiction, and depression. Finally, further research could be conducted on the potential toxicity of MPP+ and its effects on the body.

Synthesis Methods

MPP+ can be synthesized in a variety of ways, including using an arylating agent, such as 4-bromo-N-methyl-9H-purin-6-amine, in a reaction with piperazine. This reaction yields 2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one. Other methods of synthesis include using a nucleophilic substitution reaction, a Friedel-Crafts reaction, and a reduction reaction.

properties

IUPAC Name

2-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O/c1-23-12-21-16-17(23)19-11-20-18(16)25-8-6-24(7-9-25)14-10-15(27)26-5-3-2-4-13(26)22-14/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXBUXQCPZWGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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